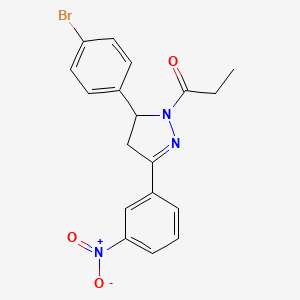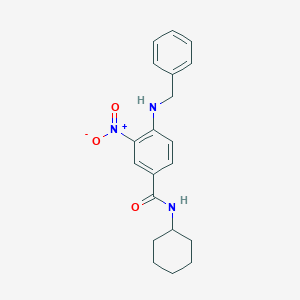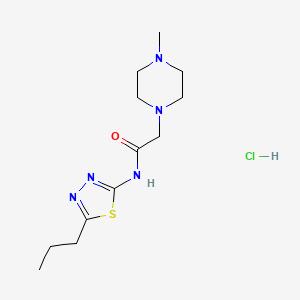
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as L-163,191, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzodioxine derivatives and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective antagonist of the NPY Y1 receptor. The NPY Y1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in a range of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the activity of the NPY Y1 receptor, N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide modulates the activity of NPY, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Some of the effects include:
1. Appetite regulation - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce food intake in animal models, suggesting that it may be a potential therapeutic agent for the treatment of obesity.
2. Stress response - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce the stress response in animal models, suggesting that it may be a potential therapeutic agent for the treatment of anxiety and stress-related disorders.
3. Vasodilation - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit vasodilatory effects, suggesting that it may be a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a selective antagonist of the NPY Y1 receptor, making it a valuable tool for studying the role of NPY in various physiological processes.
2. Potency - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a potent antagonist of the NPY Y1 receptor, allowing for the use of lower concentrations in experiments.
3. Stability - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a stable compound, allowing for long-term storage and use in experiments.
Some of the limitations of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide include:
1. Cost - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a relatively expensive compound, making it less accessible to researchers with limited funding.
2. Limited solubility - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
3. Limited availability - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may not be readily available from all suppliers, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. Some of the potential areas of research include:
1. Development of therapeutic agents - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown potential as a therapeutic agent for the treatment of obesity, anxiety, and cardiovascular diseases. Further research is needed to develop more potent and selective compounds based on the structure of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
2. Neuropharmacology - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be used to study the role of NPY in various neurological disorders, including depression, addiction, and Alzheimer's disease.
3. Cancer research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown potential as a therapeutic agent for the treatment of cancer. Further research is needed to optimize the use of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and develop more potent and selective compounds for the treatment of cancer.
In conclusion, N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a valuable tool for scientific research that has potential applications in various areas of research, including neuropharmacology, cardiovascular research, and cancer research. Its selectivity, potency, and stability make it a valuable compound for studying the role of NPY in various physiological processes. While it has some limitations, further research is needed to optimize its use and develop more potent and selective compounds based on its structure.
Aplicaciones Científicas De Investigación
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas of research where N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used include:
1. Neuropharmacology - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to modulate the activity of the neuropeptide Y (NPY) receptor, making it a valuable tool for studying the role of NPY in various physiological processes, including appetite regulation, anxiety, and stress response.
2. Cardiovascular research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
3. Cancer research - N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-5-7-16-8-6-11)14-10-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLYHOZRGYKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (pyridin-4-ylmethyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)

![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)
![ethyl 4-[3-(allylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141836.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)

![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)
![methyl 4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141886.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)

![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-ethoxyphenoxy)acetamide hydrochloride](/img/structure/B4141914.png)